molecular formula C9H14O4 B6254526 1-methylcyclohexane-1,4-dicarboxylic acid CAS No. 73845-87-1

1-methylcyclohexane-1,4-dicarboxylic acid

Katalognummer: B6254526
CAS-Nummer: 73845-87-1
Molekulargewicht: 186.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methylcyclohexane-1,4-dicarboxylic acid is an organic compound with the molecular formula C9H14O4 It is a derivative of cyclohexane, where two carboxylic acid groups are attached at the 1 and 4 positions, and a methyl group is attached at the 1 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methylcyclohexane-1,4-dicarboxylic acid can be synthesized through several methods. One common approach involves the hydrogenation of terephthalic acid. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions. The reaction can be represented as follows:

C6H4(CO2H)2+3H2C6H10(CO2H)2C_6H_4(CO_2H)_2 + 3H_2 \rightarrow C_6H_{10}(CO_2H)_2 C6​H4​(CO2​H)2​+3H2​→C6​H10​(CO2​H)2​

Industrial Production Methods: Industrial production of this compound often involves similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methylcyclohexane-1,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can undergo substitution reactions where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert carboxylic acids to acyl chlorides, which can then undergo further substitution reactions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Acyl chlorides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methylcyclohexane-1,4-dicarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

    Biology: The compound can be used in the study of metabolic pathways and enzyme reactions involving carboxylic acids.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, including resins and coatings.

Wirkmechanismus

The mechanism of action of 1-methylcyclohexane-1,4-dicarboxylic acid depends on its specific application. In chemical reactions, the carboxylic acid groups can participate in nucleophilic substitution, electrophilic addition, and other reactions. The molecular targets and pathways involved vary based on the reaction conditions and the reagents used.

Vergleich Mit ähnlichen Verbindungen

    1,4-Cyclohexanedicarboxylic acid: Similar structure but lacks the methyl group at the 1 position.

    1-Methylcyclohexane-1,2-dicarboxylic acid: Similar structure but with carboxylic acid groups at the 1 and 2 positions.

Uniqueness: 1-Methylcyclohexane-1,4-dicarboxylic acid is unique due to the specific positioning of the carboxylic acid groups and the presence of the methyl group. This unique structure can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

73845-87-1

Molekularformel

C9H14O4

Molekulargewicht

186.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.